Stereochemical Specificity: (S)- vs. (R)-Enantiomer as the Definitive Varenicline Intermediate
The absolute (S)-configuration at the pyrrolidine 2-position of CAS 1213669-31-8 is the stereochemical determinant for its use as the key intermediate in varenicline production. Varenicline, the final drug substance, exhibits a Ki of 0.06 nM at the α4β2 nAChR subtype, with selectivity ratios of 4,000-fold (α4β2/α3β4), 5,367-fold (α4β2/α7), and 59,000-fold (α4β2/α1βγδ) . The (R)-enantiomer (CAS 1213651-46-7), if used, would lead to the enantiomeric form of varenicline, which is anticipated to have a different pharmacological profile at nAChR subtypes due to well-established stereospecificity in this receptor class [1]. Varenicline's partial agonist efficacy at α4β2 is 13.4% relative to acetylcholine (EC₅₀ 2.3 μM), while at α7 it is a full agonist with 93% efficacy (EC₅₀ 18 μM)—both activities are stereochemistry-dependent [2]. The (S)-enantiomer is commercially available at ≥97% purity, whereas the (R)-enantiomer is typically supplied at 95% purity, reflecting a 2-percentage-point purity advantage .
| Evidence Dimension | Stereochemical identity and commercial purity for varenicline intermediate synthesis |
|---|---|
| Target Compound Data | (S)-enantiomer, purity ≥97% (Chemscene); used to produce varenicline with Ki 0.06 nM at α4β2 nAChR |
| Comparator Or Baseline | (R)-enantiomer (CAS 1213651-46-7), purity 95% (Bidepharm); would yield enantiomeric product with unknown pharmacological profile |
| Quantified Difference | Absolute configuration inversion (S→R); purity difference of +2 percentage points (97% vs. 95%) |
| Conditions | Commercial supplier specifications; pharmacological data from radioligand binding assays at recombinant human α4β2, α3β4, α7, and α1βγδ nAChRs |
Why This Matters
Procurement of the correct (S)-enantiomer is non-negotiable for varenicline synthesis, as stereochemical inversion would yield a product with unvalidated pharmacological properties and potential regulatory non-compliance.
- [1] Horti AG, Gao Y, Kuwabara H, Dannals RF. Development of radioligands with optimized imaging properties for quantification of nicotinic acetylcholine receptors by positron emission tomography. Life Sci. 2010;86(15-16):575-584. View Source
- [2] Mihalak KB, Carroll FI, Luetje CW. Varenicline is a partial agonist at α4β2 and a full agonist at α7 neuronal nicotinic receptors. Mol Pharmacol. 2006;70(3):801-805. View Source
